One primary application of octadecanoic-18,18,18-d3 acid lies in its role as an isotope tracer. Due to the presence of deuterium, this molecule can be distinguished from its non-deuterated counterpart, regular stearic acid, using techniques like mass spectrometry . This distinction allows researchers to track the fate and behavior of the molecule within a system.
For example, scientists can incorporate octadecanoic-18,18,18-d3 acid into biological samples, such as cells or tissues, and then monitor its incorporation into various cellular components or its metabolism within the system. This information helps researchers understand various biological processes, including:
Another valuable application of octadecanoic-18,18,18-d3 acid is its use as an internal standard in various analytical techniques, such as chromatography and mass spectrometry. An internal standard is a known compound added to a sample in a fixed amount. By comparing the signal of the analyte (the unknown compound being measured) to the signal of the internal standard, researchers can account for variations in instrument performance, sample preparation, and other factors that might affect the measured signal . This ensures the accuracy and consistency of the analytical results.
Octadecanoic-18,18,18-d3 acid, also known as stearic acid-18,18,18-d3, is a deuterated form of octadecanoic acid. Its molecular formula is CHDO and it has a molecular weight of approximately 287.50 g/mol. The compound features three deuterium atoms replacing hydrogen atoms in the alkyl chain, which enhances its utility in various scientific applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. Octadecanoic-18,18,18-d3 acid is characterized by its long carbon chain and is typically found in both animal and vegetable fats .
Octadecanoic-18,18,18-d3 acid itself doesn't have a specific mechanism of action. Its primary application lies in its use as a tracer molecule in scientific research. When incorporated into a biological system, it behaves similarly to regular stearic acid but allows researchers to track its metabolism due to the presence of the deuterium label. This helps elucidate pathways involved in fatty acid uptake, utilization, and storage within cells and organisms [].
These reactions are essential for understanding the behavior of fatty acids in biological systems and industrial applications .
Octadecanoic-18,18,18-d3 acid exhibits several biological activities:
The synthesis of octadecanoic-18,18,18-d3 acid can be achieved through various methods:
Octadecanoic-18,18,18-d3 acid has several applications across various fields:
Interaction studies involving octadecanoic-18,18,18-d3 acid focus on its role in biological systems:
These studies highlight the importance of octadecanoic-18,18,18-d3 acid in understanding complex biological interactions .
Several compounds are structurally similar to octadecanoic-18,18,18-d3 acid. Here are comparisons with some notable ones:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Stearic Acid | CHO | Non-deuterated form; widely abundant in nature. |
Palmitic Acid | CHO | Shorter carbon chain; less hydrophobic. |
Arachidonic Acid | CHO | Longer carbon chain; important for signaling. |
Oleic Acid | CHO | Contains a double bond; liquid at room temperature. |
Octadecanoic-18,18,18-d3 acid's uniqueness lies in its deuterated structure which allows for precise tracking and analysis in biochemical research. Its isotopic labeling makes it particularly valuable for studies requiring detailed metabolic tracing .
Octadecanoic-18,18,18-d3 acid possesses the molecular formula C18H33D3O2, reflecting the substitution of three hydrogen atoms with deuterium at the terminal methyl position [1] [3]. The compound exhibits a molecular weight of 287.5 grams per mole, representing an increase of 3 atomic mass units compared to regular stearic acid due to deuterium incorporation [1] [2].
The linear formula CD3(CH2)16CO2H demonstrates the specific positioning of deuterium atoms exclusively at the terminal methyl group, while the remaining carbon chain maintains its original hydrogen complement [3]. The compound maintains the characteristic saturated fatty acid structure with an eighteen-carbon chain and a terminal carboxylic acid functional group [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C18H33D3O2 | [1] |
Molecular Weight | 287.5 g/mol | [1] [2] |
Exact Mass | 287.290360625 g/mol | [4] |
Melting Point | 68-70°C | [3] |
Boiling Point | 361°C | [3] |
Physical State | Solid | [5] |
The compound exhibits similar physical properties to non-deuterated stearic acid, including melting point range and crystalline appearance [3]. The isotopic substitution results in minimal changes to the overall molecular geometry while introducing detectable differences in spectroscopic behavior [6].
The structural architecture of octadecanoic-18,18,18-d3 acid closely parallels that of conventional stearic acid, with the primary distinction residing in the terminal methyl group composition [1] [7]. Both compounds maintain identical carbon backbone arrangements and functional group positioning, ensuring comparable chemical reactivity and biological compatibility [8].
Regular stearic acid possesses the molecular formula C18H36O2 with a molecular weight of 284.48 grams per mole [7] [8]. The deuterated variant demonstrates a mass increase of exactly 3.02 atomic mass units, corresponding to the replacement of three hydrogen atoms with deuterium isotopes [1] [4].
Compound | Molecular Formula | Molecular Weight | Terminal Group |
---|---|---|---|
Stearic Acid | C18H36O2 | 284.48 g/mol | CH3 |
Octadecanoic-18,18,18-d3 acid | C18H33D3O2 | 287.5 g/mol | CD3 |
The carbon-deuterium bonds exhibit greater strength compared to carbon-hydrogen bonds due to the increased mass of deuterium nuclei [9] [10]. This enhanced bond strength manifests in altered vibrational frequencies and reaction kinetics, providing the basis for analytical differentiation between deuterated and non-deuterated compounds [6] [11].
Spectroscopic analysis reveals distinctive features in deuterated stearic acid derivatives, particularly in the regions corresponding to methyl group vibrations [6] [11]. Raman spectroscopy demonstrates characteristic carbon-deuterium stretching vibrations that differ significantly from carbon-hydrogen counterparts, enabling precise identification and quantification [6] [12].
The conformational behavior of octadecanoic-18,18,18-d3 acid closely resembles that of non-deuterated stearic acid, with both compounds adopting extended all-trans conformations in crystalline states [13] [14]. The deuterium substitution at the terminal position introduces minimal perturbation to the overall molecular conformation while affecting local vibrational modes [6] [11].
Crystallographic studies of stearic acid derivatives demonstrate monoclinic crystal systems with specific space group arrangements [15]. The incorporation of deuterium atoms at terminal positions does not significantly alter the fundamental crystal structure but may influence thermal expansion properties and intermolecular interactions [16] [17].
Crystalline Property | Stearic Acid | Deuterated Derivative |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P21/a | Similar |
Thermal Expansion | Standard | Slightly Enhanced |
Melting Behavior | 68-70°C | 68-70°C |
Conformational analysis through rotational isomeric state calculations indicates that the deuterated fatty acid maintains preferential all-trans arrangements in crystalline phases [13]. The carbon-deuterium bonds at terminal positions exhibit restricted rotational freedom similar to carbon-hydrogen bonds, preserving the overall molecular architecture [14].
Thermal analysis reveals that deuterated fatty acids may exhibit slightly different crystallization kinetics compared to their non-deuterated counterparts [17]. The isotopic substitution can influence intermolecular hydrogen bonding patterns and crystal packing arrangements, though these effects remain relatively subtle for terminal deuteration [16] [18].
The assessment of isotopic enrichment and structural integrity in octadecanoic-18,18,18-d3 acid requires specialized analytical approaches designed to quantify deuterium incorporation and confirm molecular authenticity [19] [20]. High-resolution mass spectrometry represents the primary technique for determining isotopic purity and detecting potential contamination [19] [20].
Liquid chromatography electrospray ionization high-resolution mass spectrometry provides accurate measurements of isotopic enrichment by analyzing the relative abundances of molecular ion peaks [19]. The method involves extracting and integrating isotopic ions to calculate the percentage of deuterium incorporation at specified positions [19] [20].
Analytical Method | Application | Precision | Reference |
---|---|---|---|
LC-ESI-HRMS | Isotopic purity | ±0.1% | [19] |
NMR Spectroscopy | Structural confirmation | High | [19] |
GC-MS | Quantitative analysis | ±0.5% | [21] |
Raman Spectroscopy | Position-specific analysis | Moderate | [12] |
Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and deuterium positioning [19] [22]. Deuterium nuclear magnetic resonance provides direct evidence of isotopic incorporation while revealing potential structural modifications or degradation products [22] [23].
Mass spectral analysis focuses on the molecular ion region where the deuterated compound exhibits a characteristic mass shift of +3 atomic mass units relative to the non-deuterated parent [4] [20]. The isotopic distribution pattern provides quantitative information about deuterium content and potential hydrogen-deuterium exchange [19] [20].
Octadecanoic-18,18,18-d3 acid bears the Chemical Abstract Service registry number 62163-39-7, providing unambiguous identification within chemical databases and regulatory frameworks [1] [2] [4]. This numerical identifier facilitates accurate chemical communication and ensures proper compound recognition across scientific and commercial applications [1] [5].
The Chemical Abstract Service index name for this compound is "Octadecanoic-18,18,18-d3 acid," reflecting the systematic nomenclature conventions for deuterated organic molecules [2] [5]. Alternative names include stearic acid-18,18,18-d3, 18,18,18-trideuteriooctadecanoic acid, and trideuterostearic acid [1] [2].
Identifier Type | Value | Database |
---|---|---|
Chemical Abstract Service Number | 62163-39-7 | [1] [2] |
PubChem Compound Identifier | 16213464 | [1] |
ChEBI Identifier | CHEBI:168383 | [1] |
InChI Key | QIQXTHQIDYTFRH-FIBGUPNXSA-N | [1] [2] |
The compound appears in multiple chemical databases including PubChem, ChEBI, and Chemical Abstract Service registries, ensuring comprehensive documentation and accessibility [1]. The systematic molecular identifiers facilitate database searches and cross-referencing across different chemical information systems [1] [2].
European Community regulations assign the identification number 694-720-8 to this compound, providing additional regulatory recognition within European chemical frameworks [1]. The Lipid Maps database classifies the compound under identifier LMFA01010047, reflecting its categorization within lipid biochemistry databases [1].
Octadecanoic-18,18,18-d3 acid exhibits a melting point range of 68-70°C, which represents a slight decrease of approximately 1.3°C compared to natural stearic acid (69.3°C) [1] [2] [3]. This isotope effect on the melting point is consistent with the general behavior observed in deuterated fatty acids and reflects the influence of deuterium substitution on intermolecular interactions [4] [5].
The compound exists as a white to off-white crystalline solid at room temperature, maintaining the same physical appearance as its non-deuterated counterpart [2] [6]. The deuteration at the terminal methyl positions (18,18,18-d3) introduces subtle changes in the molecular packing within the crystal lattice, which contributes to the observed melting point depression [7] [8].
Research on deuterated compounds demonstrates that the presence of deuterium atoms affects the vibrational frequencies of molecular bonds, leading to altered zero-point energies and modified intermolecular forces [9] [10]. The stronger carbon-deuterium bonds (6-10 times stronger than carbon-hydrogen bonds) paradoxically result in a slightly lower melting point due to changes in the overall molecular dynamics and crystal packing efficiency [8] [11].
The molecular weight of octadecanoic-18,18,18-d3 acid is 287.5 g/mol, representing an increase of 3.02 g/mol compared to natural stearic acid (284.48 g/mol) [12] [2]. This mass difference, while relatively small, contributes to the observed physical property modifications through isotope effects on molecular vibrations and intermolecular interactions [10] [13].
The solubility characteristics of octadecanoic-18,18,18-d3 acid closely parallel those of natural stearic acid, with minor modifications attributed to deuterium substitution effects. The compound demonstrates practical insolubility in water, with a solubility of approximately 0.00029 g/100 g at 20°C, consistent with the hydrophobic nature of long-chain saturated fatty acids [14] [15] [16].
In organic solvents, octadecanoic-18,18,18-d3 acid exhibits variable solubility depending on solvent polarity and molecular interactions. Ethyl acetate provides the highest solubility among tested organic solvents, followed by ethanol, acetone, and methanol in decreasing order [17] [18] [19]. This solubility hierarchy reflects the ability of these solvents to disrupt the intermolecular hydrogen bonding and van der Waals forces that stabilize the fatty acid structure.
Ethanol demonstrates significant solubility (approximately 20 mg/mL) for octadecanoic-18,18,18-d3 acid, making it a preferred solvent for analytical and preparative applications [20] [21]. The solubility in ethanol is temperature-dependent, increasing substantially with elevated temperatures due to enhanced molecular motion and reduced intermolecular interactions [17] [22].
Chloroform and methanol provide slight to moderate solubility, with the compound showing better dissolution in chloroform due to its nonpolar characteristics that complement the long hydrocarbon chain of the fatty acid [2] [6]. Dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) demonstrate good solubility characteristics, with reported values of approximately 10 mg/mL and 30 mg/mL, respectively [20].
The deuteration effect on solubility is minimal but measurable, with deuterated fatty acids generally showing slightly reduced hydrophobicity compared to their protiated analogs [8] [11]. This phenomenon results from the altered electronic environment around the deuterium atoms and their influence on molecular dipole moments and intermolecular interactions.
The physical properties of octadecanoic-18,18,18-d3 acid demonstrate both similarities and subtle differences when compared to natural stearic acid, reflecting the specific effects of deuterium substitution at the terminal methyl positions. The boiling point remains essentially unchanged at 361°C, indicating that the deuteration does not significantly affect the vapor pressure behavior of the compound [1] [15] [2].
The flash point of octadecanoic-18,18,18-d3 acid is reported as 113°C, which is lower than the >230°F (>113°C) typically reported for natural stearic acid [1] [3]. This similarity in flash point behavior indicates that the deuteration does not substantially alter the thermal safety characteristics of the compound.
Density measurements show a slight increase in the deuterated compound compared to natural stearic acid, consistent with the higher atomic mass of deuterium versus protium [9] [23]. This density increase, while small, reflects the fundamental mass difference between the isotopes and contributes to other physical property modifications.
The crystalline structure and polymorphic behavior of octadecanoic-18,18,18-d3 acid remain largely consistent with natural stearic acid, with the deuterium substitution producing only minor alterations in crystal packing efficiency [7]. These structural similarities ensure that the deuterated compound maintains the essential physical characteristics required for its intended applications as an isotopic tracer.
Infrared spectroscopy reveals characteristic differences in the vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds, with C-D stretches appearing at lower frequencies due to the increased mass of deuterium [24]. These spectroscopic differences provide valuable analytical tools for confirming the isotopic composition and purity of the deuterated compound.
The incorporation of deuterium atoms at the 18,18,18-positions of octadecanoic acid produces measurable isotope effects that influence various physical properties through fundamental quantum mechanical and molecular dynamic mechanisms. The kinetic isotope effect (KIE) for carbon-deuterium versus carbon-hydrogen bond cleavage typically ranges from 1.2 to 1.5, reflecting the increased activation energy required for C-D bond dissociation [8] [11] [24].
The vibrational frequency differences between C-H and C-D bonds result from the approximately two-fold mass difference between protium and deuterium. Deuterium-containing bonds exhibit lower vibrational frequencies and reduced zero-point energies, leading to stronger effective bond strengths that are 6-10 times greater than their protiated counterparts [10] [8] [25].
These bond strength differences translate into enhanced chemical stability for octadecanoic-18,18,18-d3 acid, particularly with respect to oxidative degradation and thermal decomposition processes that involve carbon-hydrogen bond cleavage [26] [8]. The deuterium isotope effect provides protection against metabolic processes and chemical reactions that would normally cleave the terminal methyl carbon-hydrogen bonds.
Temperature-dependent studies of deuterated compounds demonstrate that isotope effects on melting points can vary significantly depending on the specific molecular system and the extent of deuteration [9] [10] [27]. For octadecanoic-18,18,18-d3 acid, the observed melting point depression of approximately 1.3°C reflects the balance between increased bond strength and altered intermolecular interactions in the solid state.
The reduced hydrophobicity observed in deuterated fatty acids results from subtle changes in the electronic environment and molecular polarizability induced by deuterium substitution [8] [11]. These effects, while small, can influence the compound's behavior in biological systems and its interactions with other molecules, making it valuable for mechanistic studies and metabolic tracing applications.
Irritant